3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Nav1.8 inhibitor species selectivity pain

MSD199 (3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide) is a best-in-class Nav1.8 inhibitor with single‑digit nM potency and >2000‑fold selectivity, validated in primate pain models. Its ~1000-fold human/rat species selectivity cliff ensures on‑target efficacy only in humanized Nav1.8 systems—critical for translational program fidelity. Procure MSD199 to eliminate confounding rodent activity and access published primate pharmacodynamic biomarkers absent from other Nav1.8 probes.

Molecular Formula C18H21F2N5O3S
Molecular Weight 425.45
CAS No. 1021221-52-2
Cat. No. B2592793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021221-52-2
Molecular FormulaC18H21F2N5O3S
Molecular Weight425.45
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H21F2N5O3S/c19-15-4-3-14(13-16(15)20)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26)
InChIKeyGNYNWMPTGNPUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (MSD199): A Potent and Highly Selective Nav1.8 Inhibitor for Pain Research


3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021221-52-2), also known as MSD199, is a small-molecule inhibitor of the voltage-gated sodium channel Nav1.8 (SCN10A) [1]. It belongs to the piperazinyl-pyrimidine sulfonamide class and exhibits single-digit nanomolar potency against human Nav1.8 channels with >2000-fold selectivity over all other Nav isoforms [1]. MSD199 has demonstrated preclinical efficacy in both inflammatory and neuropathic pain models and represents one of the few Nav1.8 inhibitors with translational validation in nonhuman primates [2].

Why Generic Nav1.8 Inhibitor Substitution Fails: The Critical Species Selectivity Cliff of 3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide


Nav1.8 inhibitors as a class exhibit profound species-dependent potency shifts that render most compounds unsuitable for translational research. MSD199 exemplifies this challenge: it is ~1000-fold less potent against rat Nav1.8 (IC50 = 4826 nM) compared to human Nav1.8 (IC50 = 4.2–5.6 nM) [1]. This extreme species cliff means that standard wild-type rodent models cannot be used to evaluate MSD199's efficacy or pharmacokinetic-pharmacodynamic relationships, requiring instead humanized Nav1.8 transgenic animals [1]. Substituting MSD199 with another in-class compound that lacks this well-characterized species selectivity profile—or assuming interchangeability without accounting for species-specific potency differences—would invalidate in vivo pharmacodynamic readouts and derail translational programs [1].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (MSD199) Against Nav1.8 Inhibitor Comparators


Human Nav1.8 Potency Versus Rat Nav1.8: A >1000-Fold Species Selectivity Cliff

MSD199 exhibits a uniquely extreme species-dependent potency shift between human and rodent Nav1.8 channels. In freshly isolated wild-type rat DRG neurons, MSD199 shows an IC50 of 4826 nM (95% CI: 4064–5732 nM) against TTX-resistant Nav1.8 currents, but when human Nav1.8 is expressed in humanized transgenic rat DRG neurons, potency improves ~860-fold to an IC50 of 5.60 nM (95% CI: 5.00–6.28 nM) [1]. In recombinant human Nav1.8 Qube automated patch-clamp assays, MSD199 shows an IC50 of 4.20 nM [1]. This ~1000-fold human/rat potency ratio is substantially larger than the ~120-fold species shift reported for VX-548 (suzetrigine) [2] and the ~17.5-fold shift for A-803467 (human IC50 = 8 nM vs. rat IC50 = 140 nM) [3], making MSD199 an exceptionally clean tool for dissecting species-dependent Nav1.8 pharmacology.

Nav1.8 inhibitor species selectivity pain voltage-gated sodium channel DRG neurons

Isoform Selectivity Profile: >2000-Fold Window Over All Other Nav Subtypes

MSD199 demonstrates exceptional selectivity for Nav1.8 over all other voltage-gated sodium channel isoforms tested. The IC50 for Nav1.4 is 8370 nM, while IC50 values for Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7, and Nav1.9 all exceed 33,000 nM (the upper limit of the assay) [1]. This represents a >2000-fold selectivity window for Nav1.8 over Nav1.4 and a >7800-fold window over all other tested isoforms. In comparison, A-803467 achieves >100-fold selectivity over Nav1.2, Nav1.3, Nav1.5, and Nav1.7 [3], while LTGO-33 exhibits >600-fold selectivity over Nav1.1–Nav1.7 and Nav1.9 [4]. MSD199's selectivity window is quantitatively superior to both these well-characterized tool compounds, making it the preferred choice for experiments where residual off-target Nav isoform activity could confound interpretation.

Nav1.8 selectivity sodium channel isoforms off-target profiling patch-clamp electrophysiology

In Vivo Efficacy in Inflammatory and Neuropathic Pain Models Using Humanized Nav1.8 Rats

MSD199 has been validated in two well-established preclinical chronic pain models using humanized Nav1.8 transgenic rats. In the Complete Freund's Adjuvant (CFA) model of inflammatory pain, oral administration of MSD199 at 1 mg/kg and 10 mg/kg significantly reversed thermal hyperalgesia, with the 10 mg/kg dose approaching the efficacy of the positive control diclofenac (80 mg/kg i.p.) [1]. In the spinal nerve ligation (SNL) model of neuropathic pain, MSD199 dose-dependently reversed mechanical allodynia in humanized Nav1.8 rats [1][2]. Pharmacokinetic-pharmacodynamic (PK-PD) modeling using capsaicin-induced nocifensive behavior (CNB) established an in vivo IC50 of 6.78 nM (unbound plasma concentration) for MSD199, demonstrating a robust in vitro–in vivo correlation (IVIVC) [1]. This comprehensive in vivo dataset contrasts with many Nav1.8 tool compounds such as PF-01247324, for which extensive PK-PD modeling in disease-relevant pain models is less well-characterized or requires substantially higher doses to achieve efficacy [4].

inflammatory pain neuropathic pain CFA model SNL model in vivo pharmacology

Translational Validation in Nonhuman Primates: Confirmation of Peripheral C-Fiber Modulation

MSD199 is one of the very few Nav1.8 inhibitors with published pharmacodynamic validation in rhesus macaques, providing a critical translational bridge between rodent preclinical models and human physiology [1]. In nonhuman primates, MSD199 demonstrated robust analgesia and direct modulation of peripheral C-fiber activity, confirming that Nav1.8 inhibition on pain fibers translates from rodents to primates [1]. This primate validation is absent for most widely used Nav1.8 tool compounds, including A-803467, PF-01247324, and LTGO-33, whose in vivo characterization remains limited to rodent models [3][4][5]. While VX-548 (suzetrigine) has advanced to human clinical trials, its nonhuman primate pharmacodynamic data remain proprietary or not publicly reported in peer-reviewed literature as of this analysis [2].

nonhuman primate translational pain C-fiber pharmacodynamic biomarker rhesus macaque

Binding Site Mapping to Voltage-Sensing Domain IIS3 Enables Mechanistic Selectivity Studies

The molecular binding site of MSD199 has been experimentally mapped to voltage-sensing domain II, segment 3 (VSDIIS3) of the Nav1.8 channel using chimeric channel constructs [1]. Chimera 1 (Nav1.5 backbone with Nav1.8 DII) showed an IC50 of 1.1 nM (95% CI: 0.6–1.9 nM), while Chimera A (Nav1.5 backbone with only Nav1.8 VSDIIS3 and associated loops) showed an IC50 of 8.6 nM (95% CI: 6.2–11.8 nM) [1]. Critically, three non-homologous amino acids in the extracellular aspect of VSDIIS3 between rat and human Nav1.8 were identified as the molecular determinants of the extreme species selectivity cliff [1]. This binding site resolution is more precisely defined than for most other Nav1.8 tool compounds. For example, LTGO-33 is known to interact with the voltage-sensor domain, but specific amino acid determinants are not as comprehensively mapped [4]. A-803467 and PF-01247324 are reported to interact with the pore domain rather than the voltage-sensor domain, representing a mechanistically distinct binding mode [2][3].

binding site voltage-sensing domain chimera mechanism of action structure-activity relationship

Optimal Application Scenarios for 3,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (MSD199) in Pain and Ion Channel Research


Mechanistic Studies of Species-Dependent Nav1.8 Pharmacology Using Humanized Transgenic Models

MSD199's extreme ~1000-fold human/rat species selectivity cliff [1] makes it an ideal tool compound for laboratories operating humanized Nav1.8 transgenic rodent colonies. Unlike other Nav1.8 inhibitors that retain partial rodent potency (e.g., A-803467: rat IC50 = 140 nM [3]), MSD199's near-complete loss of activity against wild-type rodent Nav1.8 (IC50 = 4826 nM) combined with single-digit nanomolar potency against human Nav1.8 ensures that observed in vivo efficacy in humanized animals can be attributed specifically to human Nav1.8 channel engagement, with minimal confounding from residual rodent channel inhibition [1].

Translational Pain Research Requiring Primate-Validated Pharmacodynamic Biomarkers

For drug discovery programs targeting clinical translation, MSD199 provides published nonhuman primate pharmacodynamic biomarker data—including peripheral C-fiber modulation and analgesia endpoints—that are unavailable for other Nav1.8 tool compounds [2]. Researchers designing translational pain studies can leverage these primate-validated biomarkers to bridge rodent efficacy data to human-relevant physiological endpoints, reducing the translational gap that has historically plagued analgesic drug development [2].

Voltage-Sensor Domain Binding Studies and Structure-Function Analysis of Nav Channels

MSD199's experimentally mapped binding site to VSDIIS3—resolved to three specific non-homologous amino acids between rat and human Nav1.8 [1]—enables targeted mutagenesis and chimeric channel experiments that are infeasible with pore-binding Nav1.8 inhibitors (A-803467, PF-01247324) [3][4]. This makes MSD199 a uniquely valuable chemical probe for structure-function studies of voltage-sensor domain pharmacology in sodium channels, a mechanistic class of growing interest for allosteric modulation [1].

Isoform-Selectivity Benchmarking and Off-Target Profiling in Sodium Channel Screening Cascades

With >2000-fold selectivity over Nav1.4 and >7800-fold selectivity over all other Nav isoforms tested [1], MSD199 serves as an industry-leading positive control for establishing selectivity windows in Nav1.8 screening cascades. Its selectivity profile quantitatively exceeds that of A-803467 (>100-fold [3]) and LTGO-33 (>600-fold [5]), making it the superior reference compound for validating assay specificity and setting acceptance criteria for hit-to-lead Nav1.8 inhibitor programs [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.